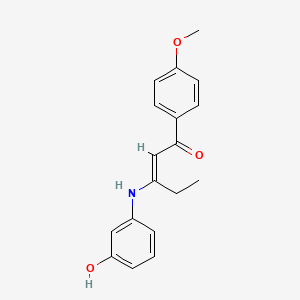![molecular formula C17H25N3O3 B15010373 2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-butyl-2-oxoacetamide](/img/structure/B15010373.png)
2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-butyl-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{N’-[(E)-(4-Butoxyphenyl)methylidene]hydrazinecarbonyl}-N-butylformamide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{N’-[(E)-(4-Butoxyphenyl)methylidene]hydrazinecarbonyl}-N-butylformamide typically involves the condensation reaction between 4-butoxybenzaldehyde and N-butylhydrazinecarboxamide. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
1-{N’-[(E)-(4-Butoxyphenyl)methylidene]hydrazinecarbonyl}-N-butylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The hydrazone group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amine and aldehyde.
Substitution: Substituted hydrazone derivatives.
科学的研究の応用
1-{N’-[(E)-(4-Butoxyphenyl)methylidene]hydrazinecarbonyl}-N-butylformamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 1-{N’-[(E)-(4-Butoxyphenyl)methylidene]hydrazinecarbonyl}-N-butylformamide involves its interaction with metal ions and biological molecules. The Schiff base hydrazone group can coordinate with metal ions, forming stable complexes that can exhibit various biological activities. The compound may also interact with enzymes and proteins, affecting their function and activity.
類似化合物との比較
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
1-{N’-[(E)-(4-Butoxyphenyl)methylidene]hydrazinecarbonyl}-N-butylformamide is unique due to its specific butoxyphenyl and butylformamide groups, which confer distinct chemical and biological properties
特性
分子式 |
C17H25N3O3 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-butyloxamide |
InChI |
InChI=1S/C17H25N3O3/c1-3-5-11-18-16(21)17(22)20-19-13-14-7-9-15(10-8-14)23-12-6-4-2/h7-10,13H,3-6,11-12H2,1-2H3,(H,18,21)(H,20,22)/b19-13+ |
InChIキー |
BFNLFZLREQPCLE-CPNJWEJPSA-N |
異性体SMILES |
CCCCNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)OCCCC |
正規SMILES |
CCCCNC(=O)C(=O)NN=CC1=CC=C(C=C1)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15010294.png)
![2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B15010297.png)

![2-(4-hydroxy-3-methoxyphenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15010323.png)
![6-Amino-4-(anthracen-9-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15010327.png)
![(4-chlorophenyl)[5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15010337.png)


![N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylpropanamide](/img/structure/B15010367.png)
![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B15010381.png)

![1-(2,5-dichlorophenyl)-5-phenyl-3-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B15010397.png)

![6-Amino-3-tert-butyl-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15010403.png)
